N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KU-32 is a novel compound based on novobiocin, known for its role as an inhibitor of heat shock protein 90 (Hsp90). This compound has shown potential in protecting against neuronal cell death and has been studied for its therapeutic applications in various diseases, including diabetic neuropathy and cognitive decline induced by chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
KU-32 is synthesized through a series of chemical reactions involving novobiocin as a starting material. The synthetic route typically involves the modification of the novobiocin structure to enhance its inhibitory activity against heat shock protein 90. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
The industrial production of KU-32 involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to achieve higher yields and purity. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
KU-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of KU-32, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
KU-32 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By inhibiting heat shock protein 90, KU-32 disrupts the function of these client proteins, leading to the induction of the heat shock response. This response helps protect cells from stress-induced damage by enhancing the expression of other heat shock proteins and promoting cellular repair mechanisms .
Comparison with Similar Compounds
KU-32 is unique among heat shock protein 90 inhibitors due to its novobiocin-based structure. Similar compounds include:
Geldanamycin: Another heat shock protein 90 inhibitor, but with a different chemical structure and mechanism of action.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
SNX-2112: An orally active heat shock protein 90 inhibitor with a distinct chemical structure.
Properties
Molecular Formula |
C20H25NO8 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m0/s1 |
InChI Key |
KJAWXHNSLFJNTM-BUIAKZPTSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)(C)C)OC)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.